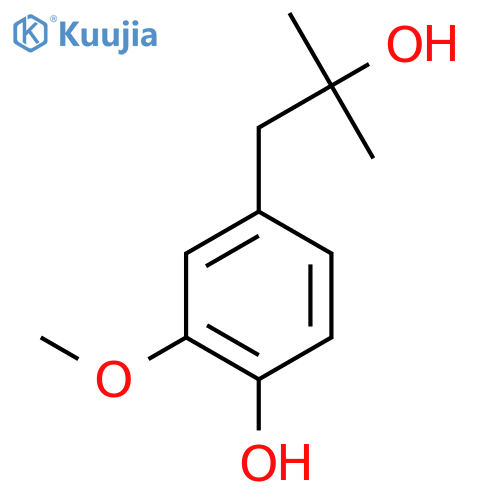Cas no 1585996-05-9 (4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol)

1585996-05-9 structure
商品名:4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol 化学的及び物理的性質
名前と識別子
-
- 4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol
- 1585996-05-9
- EN300-1837111
-
- インチ: 1S/C11H16O3/c1-11(2,13)7-8-4-5-9(12)10(6-8)14-3/h4-6,12-13H,7H2,1-3H3
- InChIKey: BMMAGLVEVLKMPD-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C)CC1C=CC(=C(C=1)OC)O
計算された属性
- せいみつぶんしりょう: 196.109944368g/mol
- どういたいしつりょう: 196.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 49.7Ų
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837111-5.0g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1837111-0.25g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1837111-0.1g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1837111-2.5g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 2.5g |
$1819.0 | 2023-09-19 | ||
| Enamine | EN300-1837111-10g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 10g |
$3992.0 | 2023-09-19 | ||
| Enamine | EN300-1837111-1g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 1g |
$928.0 | 2023-09-19 | ||
| Enamine | EN300-1837111-10.0g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1837111-1.0g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 1g |
$928.0 | 2023-06-01 | ||
| Enamine | EN300-1837111-0.5g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 0.5g |
$891.0 | 2023-09-19 | ||
| Enamine | EN300-1837111-5g |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol |
1585996-05-9 | 5g |
$2692.0 | 2023-09-19 |
4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1585996-05-9 (4-(2-hydroxy-2-methylpropyl)-2-methoxyphenol) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
